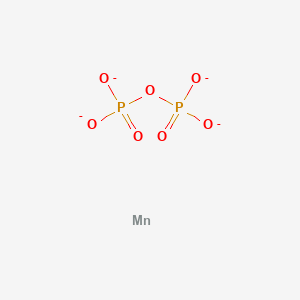

Manganese pyrophosphate

Description

Properties

IUPAC Name |

manganese;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEHDSCOURWIMY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO7P2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886069 | |

| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53731-35-4 | |

| Record name | Manganese pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053731354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, manganese(4+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQM6K55625 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stepwise Reaction Mechanism

The preparation of Mn₂P₂O₇ typically involves a three-step process: precursor synthesis, ion exchange, and high-temperature annealing. In the first step, phosphorus trichloride (PCl₃) is reacted with sodium sulfide (Na₂S) under controlled conditions to generate sodium hydrogen phosphate (Na₂HPO₄) intermediates. This reaction is highly sensitive to ambient temperature, with optimal yields achieved at 5°C to minimize side reactions such as the formation of Na₃HPO₄. The sodium ions are subsequently replaced by divalent manganese ions (Mn²⁺) in the presence of a soluble manganese salt (e.g., MnCl₂, MnSO₄), forming a manganese-containing precursor.

Role of Polyvinylpyrrolidone (PVP)

The addition of PVP during the ion-exchange step significantly influences particle morphology. At a weight ratio of 0.8:1:1 (precursor I : MnCl₂ : PVP), the dispersing agent reduces electrostatic attraction between growing crystals, yielding particles with an average size of 50–100 nm. Comparative studies demonstrate that deviations from this ratio—such as 0.8:1:0.2 (insufficient PVP) or 0.8:1:2.4 (excess PVP)—result in irregular agglomerates and reduced cycling stability (Table 1).

Table 1: Impact of PVP Concentration on Electrochemical Performance

| PVP Ratio (precursor I : MnCl₂ : PVP) | Discharge Capacity (1st cycle, mAh/g) | Capacity Retention (200 cycles, %) |

|---|---|---|

| 0.8:1:1 | 864.6 | 55.8 |

| 0.8:1:0.2 | 732.4 | 48.3 |

| 0.8:1:2.4 | 698.9 | 42.7 |

Annealing Conditions and Crystallographic Evolution

Temperature-Dependent Phase Purity

Annealing the precursor II at 500–900°C under nitrogen atmosphere induces pyrolytic decomposition, forming crystalline Mn₂P₂O₇. X-ray diffraction (XRD) analysis reveals that temperatures below 600°C produce mixed phases of Mn₂P₂O₇ and unreacted Mn₃(PO₄)₂, while annealing at 700°C yields a single-phase material with a monoclinic structure (space group P2₁/c). Prolonged heating above 800°C leads to partial sintering, increasing particle size to 200–300 nm and reducing surface area from 45 m²/g to 18 m²/g.

Influence of Heating Rate

A gradual heating rate of 3°C/min ensures uniform thermal decomposition, preventing crack formation in the precursor matrix. Rapid heating (≥5°C/min) causes localized exothermic reactions, resulting in inhomogeneous crystallite growth and diminished electrochemical activity.

Comparative Analysis of Washing Protocols

Solvent Selection for Precursor Purification

The washing step is critical for removing residual sodium and chloride ions. For precursor I, absolute ethanol is preferred over aqueous solutions to prevent dissolution of Na₂HPO₄. In contrast, precursor II requires sequential washing with deionized water (to eliminate excess Mn²⁺) followed by ethanol to accelerate drying. Omission of ethanol in precursor II washing increases moisture content by 12%, adversely affecting annealing efficiency.

Electrochemical Performance and Application in Lithium-Ion Batteries

Charge-Discharge Behavior

When tested as a lithium-ion battery anode, Mn₂P₂O₇ prepared under optimal conditions exhibits a first-cycle discharge capacity of 864.6 mAh/g at 0.1 mA/g, surpassing graphite's theoretical limit (372 mAh/g). The material demonstrates a sloping voltage profile between 0.5–1.2 V vs. Li/Li⁺, indicative of a multi-step lithiation mechanism involving Mn²⁺/Mn³⁺ redox couples.

Cycle Life and Degradation Mechanisms

Capacity fade to 482.5 mAh/g after 200 cycles is attributed to partial amorphization of the pyrophosphate framework, as evidenced by post-cycled XRD patterns. Electron microscopy further reveals crack propagation in particles larger than 150 nm, emphasizing the importance of PVP-mediated size control .

Chemical Reactions Analysis

Types of Reactions: Manganese pyrophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in basic solutions, hydrogen peroxide (H₂O₂) can oxidize manganese (II) to manganese (IV), forming manganese dioxide (MnO₂) as a brown precipitate .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in basic solutions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Substitution: Reactions with other metal ions to form mixed-metal pyrophosphates.

Major Products:

Oxidation: Manganese dioxide (MnO₂).

Reduction: Manganese (II) compounds.

Substitution: Mixed-metal pyrophosphates, such as Na₂Fe₀.₅Mn₀.₅P₂O₇.

Scientific Research Applications

Energy Storage Applications

Lithium-Ion Batteries

Manganese pyrophosphate is increasingly recognized as a promising material for use in lithium-ion batteries. Research indicates that it can serve as an effective cathode material due to its favorable electrochemical properties.

- Electrode Performance : A study demonstrated that this compound prepared through a novel method exhibited a first-circle discharge capacity of 864.6 mAh/g at a current density of 0.1 mA/g, maintaining a capacity of 482.5 mAh/g after 200 cycles, showcasing excellent cycling stability and high capacity retention .

| Parameter | Value |

|---|---|

| First Circle Discharge Capacity | 864.6 mAh/g |

| Capacity after 200 cycles | 482.5 mAh/g |

| Current Density | 0.1 mA/g |

This performance is attributed to the controlled synthesis methods that enhance the material's structural integrity and electrochemical behavior.

Catalytic Applications

Oxidation Reactions

This compound has been employed as a catalyst in various oxidation reactions, particularly in the conversion of benzene to phenol.

- Catalytic Efficiency : In one study, this compound demonstrated a benzene conversion rate of 13.8% with a phenol selectivity of 85% when using hydrogen peroxide as the oxidant . This showcases its potential as an effective catalyst in organic synthesis.

| Reaction Type | Benzene Conversion | Phenol Selectivity |

|---|---|---|

| Oxidation with H2O2 | 13.8% | 85% |

Electrocatalytic Applications

Water Oxidation

This compound is also being explored for its electrocatalytic properties, particularly in water oxidation reactions.

- Electrocatalytic Activity : Recent studies have highlighted the efficiency of manganese phosphates in catalyzing oxygen evolution reactions (OER). The valency and atomic arrangement of manganese can be tuned to optimize catalytic activity under neutral conditions .

| Catalyst Type | Activity Level |

|---|---|

| Manganese Phosphates | High |

Case Study 1: this compound in Lithium-Ion Batteries

A comprehensive study focused on synthesizing this compound via a three-step method, which included mixing sodium sulfide and phosphorus trichloride followed by annealing. The resulting material showed promising results as an electrode for lithium-ion batteries, indicating its viability for large-scale production due to low raw material costs and high yields .

Case Study 2: Catalytic Oxidation of Benzene

In another investigation, this compound was utilized as a solid catalyst for the oxidation of benzene to phenol. The study reported significant conversion rates and selectivity, suggesting that this compound could be effectively used in industrial applications for organic synthesis .

Mechanism of Action

Manganese pyrophosphate can be compared with other similar compounds, such as iron pyrophosphate and zinc pyrophosphate. These compounds share similar structural features but differ in their chemical and physical properties:

Iron Pyrophosphate (Fe₂P₂O₇): Used as a cathode material in lithium-ion batteries, offering different electrochemical properties compared to this compound.

Zinc Pyrophosphate (Zn₂P₂O₇): Known for its thermal stability and adsorption properties, making it useful in various industrial applications.

Uniqueness of this compound: this compound stands out due to its high specific surface area, unique structural properties, and versatility in various applications. Its ability to form strong complexes and its catalytic properties make it a valuable compound in both scientific research and industrial applications .

Comparison with Similar Compounds

Key Insights :

- Mn²⁺/Mn³⁺ redox activity in manganese pyrophosphate distinguishes it from Mg²⁺- or Ca²⁺-based pyrophosphates, which lack variable oxidation states .

- Mixed-metal pyrophosphates (e.g., CaCuP₂O₇) exhibit enhanced functional diversity due to synergistic metal interactions .

Chemical and Catalytic Properties

Key Insights :

- This compound outperforms copper pyrophosphate in redox-driven catalysis due to Mn³⁺'s oxidative power .

- Mn(III)-pyrophosphate complexes rapidly degrade phenothiazines, whereas green oxidants (e.g., H₂O₂) require metal catalysts for similar efficiency .

Magnetic Properties

Key Insights :

- Manganese pyrophosphates exhibit stronger magnetic moments than copper analogs due to Mn²⁺'s high-spin d⁵ configuration .

- Structural modifiers (e.g., Ba²⁺ in BaMnP₂O₇) alter magnetic ordering pathways .

Key Insights :

- In Deinococcus radiodurans, this compound likely contributes to oxidative stress resistance via Mn²⁺-phosphate granules .

- Mn³⁺-pyrophosphate complexes exhibit higher neurotoxicity than Mn²⁺ forms, impacting neuronal cell viability .

Biological Activity

Manganese pyrophosphate (Mn2P2O7) is a compound that has garnered attention in various fields, particularly in biochemistry and medicine, due to its unique properties and biological activities. This article will explore the biological activity of this compound, including its antibacterial properties, potential as an oxidant, and implications in medical applications.

Overview of this compound

This compound is a manganese salt of pyrophosphoric acid. It is characterized by its stability in aqueous solutions and ability to act as an oxidizing agent. Its structure allows it to participate in various biochemical reactions, making it a subject of interest in pharmacological studies.

Antibacterial Activity

Recent studies have shown that manganese complexes exhibit significant antibacterial activity against various bacterial strains. For instance, manganese(III) pyrophosphate has been investigated for its potential to mimic the activity of catalase-peroxidase enzymes found in Mycobacterium tuberculosis. This property is crucial for developing new antituberculous drugs.

Case Study: Antibacterial Properties

A study demonstrated that manganese(III) pyrophosphate could effectively inhibit the enzyme InhA, which is vital for the survival of Mycobacterium tuberculosis. The inhibition was measured under various conditions, revealing that manganese(III) pyrophosphate acts as a potent oxidant, facilitating the generation of reactive oxygen species that can damage bacterial cells.

| Run No. | Coenzyme | Mn(III) Pyrophosphate Concentration | % InhA Activity Remaining |

|---|---|---|---|

| 1 | NADH | 200 μM | 43 ± 4 |

| 2 | NADH | 0 μM | 90 ± 12 |

| 3 | - | 200 μM | 86 ± 11 |

| 4 | NADH | 200 μM | 65 ± 10 |

| 5 | NADH | 200 μM | 102 ± 11 |

These results indicate that the presence of manganese(III) pyrophosphate significantly reduces InhA activity, suggesting its potential use in targeting tuberculosis bacteria .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Oxidative Stress Induction : Manganese(III) ions can generate reactive oxygen species (ROS), leading to oxidative stress within bacterial cells. This stress can damage cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

- Inhibition of Enzymatic Activity : By mimicking natural enzyme substrates or cofactors, this compound can inhibit key enzymes involved in bacterial metabolism and replication .

Toxicity and Safety Profile

While manganese is an essential trace element necessary for various physiological functions, excessive exposure can lead to toxicity. A case study highlighted a patient receiving parenteral nutrition who developed hypermanganesaemia after prolonged exposure to manganese supplements. Symptoms included neurological disturbances such as tremors and dyskinesia, underscoring the importance of monitoring manganese levels in clinical settings .

Applications in Medicine

Given its biological activities, this compound holds promise for several medical applications:

- Antimicrobial Treatments : Its effectiveness against bacterial pathogens makes it a candidate for developing new antibiotics or adjunct therapies for resistant infections.

- Oxidative Stress Research : this compound's ability to generate ROS can be leveraged in research studying oxidative stress-related diseases.

- Drug Design : The compound's interactions with enzymes like InhA provide insights into designing inhibitors that could enhance therapeutic efficacy against tuberculosis .

Q & A

Q. What are the primary synthesis methods for manganese pyrophosphate (Mn₂P₂O₇), and how do experimental parameters influence crystallinity and phase purity?

Mn₂P₂O₇ is commonly synthesized via the Forced Hydrolysis and Reflux Condensation (FHRC) method, which allows control over nanoparticle size and composite formation (e.g., with α-Fe₂O₃). Key parameters include pH, temperature, and precursor ratios. For example, neutral media with sodium pyrophosphate are critical for stabilizing Mn²⁺ during synthesis . Alternative methods, such as co-precipitation or sol-gel routes, may introduce impurities if Mn³⁺ oxidation is not carefully managed .

Q. Which characterization techniques are essential for validating the structural and compositional properties of Mn₂P₂O₇?

Standard protocols include:

- XRD : To confirm phase purity and crystallinity (e.g., distinguishing α- and β-NH₄MnP₂O₇ polymorphs) .

- FTIR : To identify pyrophosphate (P₂O₇⁴⁻) ligand coordination modes .

- SEM/EDAX : To assess morphology and elemental composition .

- BET analysis : For surface area measurements in catalytic applications .

Q. How can researchers accurately quantify manganese content in Mn₂P₂O₇ during synthesis?

The GB/T 5686.1-2022 standard recommends potentiometric titration in a neutral medium with potassium permanganate. This method replaces outdated saturated sodium pyrophosphate solutions to improve accuracy. Reaction stoichiometry must account for Mn²⁺/Mn³⁺ oxidation states, validated via XPS or redox titration .

Q. What are the key applications of Mn₂P₂O₇ in catalysis and materials science?

Mn₂P₂O₇ is used as:

- A catalyst for oxidative dehydrogenation of hydrocarbons due to its redox-active Mn centers .

- A magnetic susceptibility standard owing to temperature-dependent magnetic transitions .

- A photocatalytic composite (e.g., with α-Fe₂O₃) for degrading volatile organic compounds like p-xylene .

Advanced Research Questions

Q. How does the Jahn-Teller distortion in MnO₆ octahedra influence the optical and magnetic properties of Mn₂P₂O₇?

The [2 + 2 + 2] distortion in α-NH₄MnP₂O₇ (space group P21/c) creates elongated Mn-O bonds, enhancing visible-light absorption for pigment applications. This distortion is driven by pyrophosphate ligand flexibility, which stabilizes Mn³⁺ in a high-spin state. Comparative studies with β-polymorphs (P space group) reveal differences in framework tunnel dimensions, affecting thermal stability and magnetic behavior .

Q. What electrochemical insights explain the anomalous activation of Mn₂P₂O₇ in sodium-ion batteries?

Cyclic voltammetry (CV) of Na₂MnP₂O₇ shows three redox pairs (3.39/3.26, 3.82/3.65, and 4.02/3.77 V), attributed to Mn²⁺/Mn³⁺ transitions. Voltage hysteresis (~0.85 V vs. Fe analogs) arises from stronger Mn-O covalency and phase transformations during cycling. Ex-situ XRD and DFT calculations are critical for mapping intermediate phases and optimizing capacity retention .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Mn₂P₂O₇ composites?

Discrepancies often stem from variations in:

Q. What are the challenges in assessing the environmental and biological safety of Mn₂P₂O₇?

While Mn₂P₂O₇ is considered low-toxicity, impurities (e.g., residual Mn³⁺) may pose risks. Regulatory gaps exist for:

Q. How does Mn₂P₂O₇ interact with biomolecules in vitro, and what implications does this have for biochemical assays?

Mn²⁺ from Mn₂P₂O₇ can act as a cofactor in enzymatic reactions (e.g., rubber biosynthesis with isopentenyl pyrophosphate). However, Mn³⁺-pyrophosphate complexes may interfere with spectrophotometric assays, requiring chelators like EDTA to suppress false signals .

Q. What thermodynamic models explain the stability of Mn(III)-pyrophosphate complexes in aqueous systems?

Mn(III)-pyrophosphate stability is pH-dependent, with log K values ~10–12 under neutral conditions. Disproportionation to Mn²⁺/Mn⁴⁺ occurs at low ligand concentrations, complicating environmental remediation studies. Kinetic models must account for ligand-to-metal ratios and redox buffers (e.g., citrate) .

Q. Methodological Recommendations

- Contradiction Analysis : Cross-validate XRD and XPS data to resolve oxidation state ambiguities .

- Data Reproducibility : Adhere to standardized titration protocols (GB/T 5686.1-2022) for Mn quantification .

- Safety Protocols : Use chelating agents (e.g., pyrophosphate) to stabilize Mn species in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.